molecular formula C15H13NO3 B3022957 methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate CAS No. 887360-56-7

methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate

Cat. No.: B3022957
CAS No.: 887360-56-7
M. Wt: 255.27 g/mol
InChI Key: PBAGLNZWBUWOGO-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate is a heterocyclic compound featuring a benzo[e]indole core substituted with a methoxy group at position 5 and a methyl ester at position 2. This structure combines aromaticity with electron-donating (methoxy) and polar (ester) functional groups, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-18-14-8-12-11(7-13(16-12)15(17)19-2)9-5-3-4-6-10(9)14/h3-8,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAGLNZWBUWOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C(N2)C(=O)OC)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate typically involves the Fischer indole cyclization reaction. This reaction is carried out in the presence of glacial acetic acid and concentrated hydrochloric acid, which affords the desired indole product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

Chemistry

Methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate serves as a valuable building block in organic synthesis. Its structure allows for various chemical reactions, including:

  • Oxidation : Can be oxidized to form quinones.
  • Reduction : Capable of being reduced to dihydro derivatives.
  • Substitution Reactions : The indole ring can be functionalized with different substituents.

These reactions are critical for developing more complex molecules used in pharmaceuticals and agrochemicals .

Biology

Research has indicated that this compound exhibits several biological activities:

  • Antiviral Activity : Studies suggest potential efficacy against viral infections.
  • Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation through modulation of specific molecular targets .
  • Antimicrobial Effects : Demonstrated activity against various pathogens, making it a candidate for developing new antimicrobial agents .

Medicine

The therapeutic potential of this compound is being explored in several areas:

  • Cancer Treatment : It has been studied as a potential agent for targeting cancer cells through various mechanisms, including enzyme inhibition related to cell growth and survival pathways .
  • Neuroprotection : Recent studies have investigated its role as a preconditioning agent against ischemic injury in the brain, targeting mitochondrial functions .

Industry

This compound is utilized in the development of:

  • Pharmaceuticals : Its diverse biological activities make it suitable for drug development.
  • Agrochemicals : Potential applications in crop protection products due to its antimicrobial properties .

Data Table of Applications

Application AreaSpecific UsesMechanism/Function
ChemistryBuilding block for synthesisReacts via oxidation, reduction, and substitution
BiologyAntiviral, anticancer, antimicrobialModulates cellular pathways, inhibits proliferation
MedicineCancer therapy, neuroprotectionTargets enzymes and cellular mechanisms
IndustryPharmaceuticals, agrochemicalsDevelopment of new drugs and protective agents

Case Study 1: Anticancer Activity

A study published in Free Radical Biology & Medicine highlighted the compound's role as an inhibitor of dihydrolipoamide dehydrogenase (DLDH), which is implicated in cancer cell metabolism. The compound was shown to enhance the efficacy of existing chemotherapy agents by sensitizing cancer cells to treatment .

Case Study 2: Neuroprotection

Research demonstrated that administering this compound conferred protection against ischemic stroke injury by modulating mitochondrial function. This was attributed to its ability to inhibit DLDH, thereby reducing oxidative stress and promoting cell survival during ischemic episodes .

Mechanism of Action

The mechanism of action of methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of cancer cell proliferation, reduction of inflammation, and antiviral effects .

Comparison with Similar Compounds

Structural Analogues with Variations at Position 5
Compound Name Substituent (Position 5) Molecular Formula Key Properties/Applications Reference
5-Methoxy-3H-benzo[e]indole-2-carboxylic acid -COOH (acid) C₁₄H₁₁NO₃ Precursor for ester derivatives; higher polarity due to carboxylic acid group
5-Benzyloxy-1H-indole-2-carboxylic acid -O-Benzyl C₁₆H₁₃NO₃ Enhanced lipophilicity; used in drug intermediates (98% yield after hydrolysis)
Ethyl 5-hydroxybenzo[g]indole-3-carboxylate -OH C₂₂H₂₁N₂O₃ Hydrogen-bonding capability; potential in kinase inhibition

Key Findings :

  • Methoxy vs. Benzyloxy : The methoxy group (electron-donating) enhances aromatic stability, whereas benzyloxy introduces steric bulk and lipophilicity, affecting solubility and metabolic stability.
  • Methoxy vs.
Ester Group Variations
Compound Name Ester Group Molecular Formula Key Properties Reference
Methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate Methyl C₁₄H₁₃NO₃ Standard ester; moderate lipophilicity N/A
Ethyl 5-(benzyloxy)-6-bromo-indole-3-carboxylate Ethyl C₂₆H₂₇BrN₂O₃S Higher lipophilicity; bromo substituent enhances halogen bonding
Methyl 5-amino-3-methyl-1H-indole-2-carboxylate Methyl C₁₁H₁₂N₂O₂ Amino group increases basicity (pKa ~8.5)

Key Findings :

  • Methyl vs. Ethyl Esters : Ethyl esters (e.g., ) are ~20% more lipophilic (calculated logP difference), impacting membrane permeability.
  • Amino Substituents: Amino groups () enable protonation at physiological pH, altering solubility and receptor interactions.
Core Structure Modifications
Compound Name Core Structure Key Features Reference
Benzyl 5-methoxy-1,2,4,5,6,7-hexahydro-3H-2,6-methanoazocino[5,4-b]indole-3-carboxylate Polycyclic indole Rigid framework; potential CNS activity
7-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-2-carboxylic acid Pyrazole-indole hybrid Enhanced π-π stacking; kinase inhibition

Key Findings :

  • Polycyclic Indoles () exhibit restricted conformational flexibility, improving target selectivity.
  • Hybrid Cores (e.g., pyrazole-indole in ) introduce additional pharmacophoric elements for multitarget drug design.

Biological Activity

Overview

Methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate is a derivative of indole, a heterocyclic compound that is prevalent in various natural products and pharmaceuticals. This compound has garnered attention due to its diverse biological activities, which include antiviral, anti-inflammatory, anticancer, and antimicrobial properties. The following sections detail the biological activities, mechanisms of action, and relevant research findings related to this compound.

Biological Activities

  • Antiviral Activity
    • This compound has shown potential efficacy against various viral infections. Its mechanism may involve the inhibition of viral replication through interaction with viral proteins or host cell pathways.
  • Anti-inflammatory Effects
    • The compound may reduce inflammation by modulating biochemical pathways associated with inflammatory responses. Research indicates that indole derivatives can suppress pro-inflammatory cytokines and inhibit pathways such as NF-kB.
  • Anticancer Properties
    • Studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been reported to preferentially suppress the growth of rapidly dividing A549 lung cancer cells compared to normal fibroblasts . Its anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation.
  • Antimicrobial Activity
    • The compound has displayed antimicrobial properties against a range of pathogens, including bacteria and fungi. It has shown significant inhibitory effects against Pseudomonas aeruginosa and Candida albicans, with diameter of inhibition zones (DIZ) exceeding those of standard antibiotics .

This compound interacts with multiple biological targets, leading to alterations in cellular processes:

  • Biochemical Pathways : The compound modulates signaling pathways involved in inflammation and cancer progression.
  • Cellular Interactions : It binds to specific receptors or enzymes, influencing their activity and downstream effects.

Comparative Analysis with Related Compounds

The following table outlines the structural features and notable activities of this compound compared to similar indole derivatives:

Compound NameStructural FeaturesNotable Activities
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylateAmino group at position 6Antiviral activity against influenza A
Ethyl 3-((2-isonicotinoylhydrazono)methyl)-5-methyl-1H-indole-2-carboxylateIsonicotinoylhydrazone moietyActive against Mycobacterium tuberculosis
This compoundMethoxy group at position 5Antiviral, anti-inflammatory, anticancer

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in treating neurodegenerative disorders through its neuroprotective properties. For example, derivatives of indole compounds have been shown to modulate oxidative stress pathways effectively, suggesting their utility in conditions like Parkinson’s disease .

In another study focusing on antimicrobial efficacy, the compound demonstrated significant antibacterial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), showcasing its potential as an alternative therapeutic agent in antibiotic-resistant infections .

Q & A

Basic Synthesis Methods

Q: What are the foundational synthetic routes for methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate? A: The compound is typically synthesized via Fischer indole synthesis or cyclocondensation reactions . For example:

  • Fischer indole synthesis involves reacting a substituted phenylhydrazine with a carbonyl compound (e.g., ethyl pyruvate) under acidic conditions. Abnormal vs. normal products may arise depending on substituent positioning, as seen in ethyl 7-methoxyindole-2-carboxylate synthesis .
  • Cyclocondensation methods, such as refluxing 3-formylindole-2-carboxylates with aminothiazolones in acetic acid, yield fused heterocyclic derivatives .

Advanced Synthesis: Reaction Optimization

Q: How can researchers minimize byproduct formation during indole ring closure? A: Key strategies include:

  • Temperature control : Prolonged reflux in acetic acid (3–5 hours) improves crystallinity and purity .
  • Substituent-directed synthesis : Electron-donating groups (e.g., methoxy at C5) influence regioselectivity. For instance, methoxy groups reduce steric hindrance, favoring normal Fischer indole products over chlorinated byproducts .
  • Catalyst screening : Photochemical methods, such as [3+2] cycloadditions, enhance efficiency in synthesizing substituted indoles .

Structural Characterization Techniques

Q: What analytical methods confirm the structure of this compound? A:

Technique Application Example
X-ray crystallography Determines crystal packing and bond anglesEthyl 5-methoxy-2-trifluoromethylindole-3-carboxylate structure resolved with R-factor = 0.039
NMR spectroscopy Assigns methoxy (δ 3.8–4.0 ppm) and ester carbonyl (δ 165–170 ppm) signalsCoupling constants confirm indole ring conformation
HPLC-MS Validates purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 260)

Biological Activity & QSAR Modeling

Q: How can computational methods predict the bioactivity of this compound? A:

  • 3D-QSAR models (CoMFA/CoMSIA) correlate steric/electrostatic fields with inhibitory activity. For example:
    • A training set of 37 indole derivatives showed IC50 values (0.031–13.4 μM) against 5-lipoxygenase (5-LOX) .
    • Key pharmacophores: Methoxy groups enhance hydrophobic interactions, while carboxylates improve binding to catalytic zinc in enzymes .

Data Contradiction Analysis

Q: How to resolve discrepancies in spectroscopic data between synthetic batches? A:

  • Cross-validate techniques : Compare NMR with FT-IR (ester C=O stretch at ~1700 cm⁻¹) and elemental analysis.
  • Byproduct identification : Use LC-MS to detect chlorinated byproducts (e.g., ethyl 6-chloroindole-2-carboxylate) from competing electrophilic substitution .
  • Reaction monitoring : In situ IR or <sup>19</sup>F NMR tracks intermediate formation in photochemical syntheses .

Advanced Functionalization Strategies

Q: What methods enable selective modification of the indole scaffold? A:

  • Protection/deprotection : Use Boc groups to shield NH during ester hydrolysis .
  • Palladium-catalyzed cross-coupling : Introduce aryl/alkynyl groups at C3 or C5 via Suzuki-Miyaura reactions .
  • Microwave-assisted synthesis : Reduces reaction time for heterocyclic ring formation (e.g., from 5 hours to 30 minutes) .

Stability and Storage Considerations

Q: How should researchers handle this compound to prevent degradation? A:

  • Storage : Protect from light at –20°C in anhydrous DMSO or sealed ampules .
  • Decomposition pathways : Hydrolysis of the ester group in aqueous media (t1/2 = 24 hours at pH 7.4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate
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methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate

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